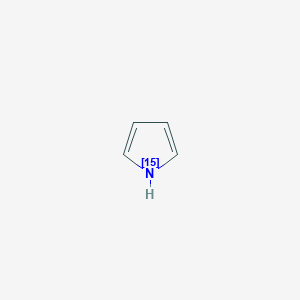

(115N)1H-Pyrrole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(115N)1H-pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i5+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAESVJOAVNADME-HOSYLAQJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[15NH]C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

68.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical Frameworks and Computational Chemistry of 115n 1h Pyrrole

Computational Spectroscopy for Predicting Signatures of Transient Molecular Species

Computational spectroscopy leverages quantum mechanical calculations to predict the spectral features of molecules, providing invaluable insights into their structure, dynamics, and electronic properties. This approach is particularly useful for transient or exotic molecular species that are difficult to study experimentally.

Theoretical Vibrational Spectroscopy of (115N)1H-Pyrrole

Vibrational spectroscopy, encompassing techniques like Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These modes correspond to the collective motions of atoms within a molecule, such as stretching and bending. Quantum chemical methods, including Density Functional Theory (DFT) and ab initio calculations, are widely employed to compute these vibrational frequencies wikipedia.orgnesvard.orgresearchgate.netidosr.orgjocpr.comresearchgate.netosti.govresearchgate.netnih.gov.

The isotopic mass effect is a fundamental principle in vibrational spectroscopy. When an atom in a molecule is replaced by one of its isotopes, the mass of the atom changes. This alteration directly impacts the reduced mass () of the vibrational modes involving that atom. According to the harmonic oscillator model, vibrational frequency () is inversely proportional to the square root of the reduced mass () libretexts.org. Consequently, substituting a heavier isotope for a lighter one generally leads to a decrease in vibrational frequencies, resulting in a redshift of the observed spectral bands.

For pyrrole (B145914), a hypothetical substitution of the nitrogen atom with an extremely heavy isotope such as N would lead to a significant increase in the reduced mass for all modes involving the nitrogen atom, including N-H stretching and various ring deformation modes. This would manifest as a pronounced downshift in the corresponding vibrational frequencies compared to those of normal N-pyrrole. Studies on lighter isotopic substitutions, such as N-pyrrole or deuterated pyrroles, have demonstrated these effects, showing shifts in N-H stretching and ring modes researchgate.netpsu.eduaip.orgresearchgate.net.

Data Table 1: Illustrative Vibrational Frequencies (cm⁻¹)

| Vibrational Mode (Example) | Typical Pyrrole Frequency (cm⁻¹) | Expected Frequency for Hypothetical ¹¹⁵N-Pyrrole (cm⁻¹) | Description of Effect |

| N-H Stretch | ~3500-3400 | ~3400-3300 | Downshift due to increased reduced mass (N-H to ¹¹⁵N-H) |

| C-H Stretch (ring) | ~3100-3000 | ~3080-2980 | Minor downshift due to coupling with N substitution |

| Ring Breathing (e.g., νR) | ~1500-1400 | ~1450-1350 | Significant downshift due to increased mass at N |

| Ring Deformation (out-of-plane) | ~800-700 | ~780-680 | Significant downshift due to increased mass at N |

Note: The frequencies listed are representative values. The exact shifts for a hypothetical ¹¹⁵N isotope would depend on the specific vibrational mode and the precise calculation methodology. The effect is most pronounced in modes with significant displacement of the nitrogen atom.

Predictive Rotational Spectroscopy for Ultra-Heavy Isotopic Mass Effects

Rotational spectroscopy, typically performed in the microwave region, probes the rotational energy levels of molecules. The frequencies of rotational transitions are directly related to the molecule's rotational constants (A, B, and C), which are themselves dependent on the molecule's geometry and the distribution of mass. These constants are inversely proportional to the molecule's moment of inertia, which is determined by the masses of the atoms and their distances from the axis of rotation ajchem-a.comaskfilo.comajchem-a.comyoutube.comyoutube.com.

For pyrrole, a hypothetical substitution of nitrogen with an ultra-heavy isotope like N would result in a substantial increase in mass. This would lead to a significant decrease in all three rotational constants (A, B, and C) compared to N-pyrrole. The magnitude of this decrease would be considerably larger than that observed for N substitution. For instance, in diatomic molecules, replacing hydrogen with deuterium (B1214612) (a doubling of mass) leads to a decrease in rotational constants by a factor of approximately ajchem-a.comajchem-a.com. The effect of a hypothetical N isotope would be even more dramatic.

Data Table 2: Illustrative Rotational Constants (GHz)

| Rotational Constant | Typical Pyrrole Value (GHz) | Expected Value for Hypothetical ¹¹⁵N-Pyrrole (GHz) | Description of Effect |

| A | ~21.5 | ~19.0 | Downshift due to increased moment of inertia from ¹¹⁵N substitution |

| B | ~15.0 | ~13.0 | Downshift due to increased moment of inertia from ¹¹⁵N substitution |

| C | ~9.0 | ~7.8 | Downshift due to increased moment of inertia from ¹¹⁵N substitution |

Note: The values for pyrrole's rotational constants are approximate and based on related studies. The hypothetical ¹¹⁵N-pyrrole values are illustrative of the expected significant decrease due to the extreme mass increase. Precise values would require dedicated quantum chemical calculations.

Methodological Advancements and Challenges in Computational Nuclear-Molecular Chemistry

Computational nuclear-molecular chemistry, in the context of this discussion, refers to the computational study of molecular properties influenced by the nuclei of atoms, particularly their isotopic composition. This field has seen remarkable advancements, driven by increased computational power and sophisticated theoretical methodologies.

Advancements:

High-Performance Computing (HPC): The availability of supercomputing resources has enabled the execution of highly accurate quantum chemical calculations (e.g., coupled cluster methods, advanced DFT functionals) for increasingly complex molecular systems numberanalytics.comornl.govunibo.it. This allows for more precise predictions of spectroscopic parameters.

Methodological Development: The refinement of quantum mechanical methods, including time-dependent DFT (TD-DFT) and correlated ab initio methods, has improved the accuracy of predicting electronic excitations and vibrational spectra researchgate.netidosr.orgjocpr.comosti.govunibo.it. Techniques for handling large molecules and complex potential energy surfaces have also advanced unibo.it.

Prediction for Transient Species: Computational methods are increasingly used to characterize and predict the spectral signatures of transient molecular species, reactive intermediates, and molecules in exotic environments, which are often difficult to observe experimentally researchgate.netroyalsocietypublishing.orgresearchgate.net.

Challenges:

Computational Cost: Highly accurate methods, while providing superior results, are computationally expensive and scale poorly with system size. This limits their routine application to very large molecules or systems requiring extensive sampling unibo.it.

Accuracy vs. Feasibility: Balancing the need for accuracy with computational feasibility is a perpetual challenge. Approximations are often necessary, but their impact on the predicted spectroscopic properties must be carefully assessed wikipedia.orgunibo.it.

Anharmonic Effects and Resonances: While harmonic approximations are common for vibrational frequencies, anharmonic effects and resonances between vibrational modes can significantly alter spectra. Accurately accounting for these phenomena remains a challenge unibo.itcecam.orgmdpi.com.

Extreme Isotopic Masses: Predicting the precise spectroscopic consequences of extremely heavy or exotic isotopes, such as the hypothetical N, requires robust theoretical frameworks that can accurately handle large mass variations and their subtle influences on molecular vibrations and rotations. The development of such models is an ongoing area of research.

Handling Large Molecules and Dynamics: For larger systems, the complexity of potential energy surfaces and the presence of large-amplitude internal motions can complicate spectroscopic predictions unibo.it.

Computational spectroscopy provides a powerful toolkit for predicting and interpreting molecular spectra, offering deep insights into molecular structure and dynamics. The study of isotopic effects, even hypothetical ones involving extremely heavy nuclei, highlights the predictive capabilities of modern computational chemistry. By accurately modeling the influence of nuclear mass on vibrational frequencies and rotational constants, researchers can gain a more profound understanding of molecular behavior, which is essential for fields ranging from astrochemistry to materials science and beyond. The ongoing advancements in computational methodologies and hardware continue to push the boundaries of what can be predicted and understood in molecular science.

Nuclear Structure and Decay Dynamics of Nitrogen 115 Within a Molecular Context

Overview of the Nuclear Landscape of Nitrogen Isotopes and Their Position on the Chart of Nuclides

The chart of nuclides is a graphical representation that organizes all known isotopes of chemical elements based on their proton (Z) and neutron (N) numbers. Stable nuclides form a "valley of stability," with radioactive nuclides located on either side, representing neutron-rich or proton-rich conditions fiveable.me. For light elements like nitrogen (Z=7), the stable isotopes, 14N and 15N, lie close to the line where the number of neutrons is approximately equal to the number of protons (N ≈ Z) fiveable.mewikipedia.org. As the neutron number increases, isotopes become increasingly neutron-rich and generally less stable. The neutron drip line represents the boundary beyond which atomic nuclei are unbound with respect to neutron emission wikipedia.orgflashcards.world. For nitrogen, experimental and theoretical studies suggest this drip line is around N=16 for certain isotopes, extending to N=23 for 23N, which is considered a dripline isotope aps.orgphysicsworld.comaps.org. Isotopes beyond this limit are predicted to be unbound and would immediately decay by emitting neutrons wikipedia.orgflashcards.worldfiveable.me. The hypothetical 115N, with 7 protons and 108 neutrons, would lie far beyond any known or predicted nitrogen isotope, existing in a region of extreme neutron richness that is not considered physically plausible aps.orgphysicsworld.comaps.org.

Theoretical Predictions for Nuclear Stability and Dominant Decay Pathways of Neutron-Rich Nitrogen Isotopes, Specifically 115N

Given that 115N is not a physically viable isotope, theoretical predictions must focus on the behavior of extremely neutron-rich nuclei in general, and extrapolate principles to such hypothetical scenarios.

Proximity to and Implications of the Neutron Drip Line for 115N Nuclear Existence

The neutron drip line signifies the point where the neutron separation energy becomes negative, meaning that adding another neutron to the nucleus does not result in a bound state; instead, it favors neutron emission wikipedia.orgflashcards.world. For nitrogen, the dripline is understood to be around N=16 for some isotopes, with 23N being a known dripline isotope aps.orgphysicsworld.comaps.org. An isotope like 115N, with an exceptionally high neutron-to-proton ratio (108 neutrons for 7 protons), would be vastly beyond this established limit. Its existence would imply a fundamental misunderstanding of nuclear forces or a novel nuclear phenomenon not currently accounted for in standard models. Such a nucleus, if it could hypothetically exist, would be extremely unstable, likely decaying almost instantaneously via multiple neutron emissions or other rapid decay modes.

Predicted Half-Life and Decay Modes of 115N as a Constituent Atom within an Organic Molecule

For any nucleus significantly beyond the neutron drip line, its half-life would be exceedingly short, on the order of femtoseconds or less, due to the overwhelming instability against neutron emission wikipedia.orgfiveable.me. The dominant decay mode would likely be direct neutron emission. If, hypothetically, 115N were to exist and be incorporated into an organic molecule like pyrrole (B145914), its extreme neutron richness would preclude any stable molecular formation or observation. The concept of a "half-life within a molecule" for such an unbound nucleus is largely theoretical. While chemical environments can subtly influence the decay rates of known exotic nuclei (e.g., electron capture or internal conversion decay rates can be affected by electron density near the nucleus wikipedia.orgstackexchange.comwtamu.edubyu.educlinicalpub.com), these effects are typically small for beta decay and neutron emission. For a nucleus as unbound as 115N is predicted to be, the nuclear instability would overwhelmingly dictate its decay process, rendering molecular effects negligible in comparison.

Interplay Between Extreme Nuclear Properties and Chemical Bonding

The interaction between extreme nuclear properties and chemical bonding is a complex theoretical domain, particularly relevant for nuclei near or beyond the drip lines.

Theoretical Models for Nucleonic Influences on Intramolecular Bond Energetics and Distances

Theoretical models exploring the influence of nuclear structure on chemical bonds often focus on how changes in nuclear size, shape, or internal energy states (like isomers) can affect electron distribution and, consequently, bond properties nhbs.comaps.org. For highly neutron-rich nuclei, the "neutron skin" phenomenon—where excess neutrons form a diffuse layer around the core—could theoretically alter the effective nuclear charge or size experienced by valence electrons epj-conferences.orgsmu.ca. This, in turn, might influence the electron cloud distribution within chemical bonds, potentially leading to subtle changes in bond energetics (bond energy) and distances. However, these are predictions for nuclei that are still bound. For a hypothetical, unbound nucleus like 115N, its existence would be so fleeting that it would likely not form stable chemical bonds in the conventional sense. The extreme instability would dominate any potential influence on molecular structure.

Conceptual Frameworks for Phenomena at the Interface of Nuclear Instability and Chemical Reactivity

The interface between nuclear instability and chemical reactivity is primarily explored through the lens of how nuclear decay events impact the surrounding molecular structure. For known radioactive isotopes, the transmutation of an atom during decay can lead to the formation of a different element, often resulting in the fragmentation or rearrangement of the parent molecule due to the recoil energy of the daughter nucleus or changes in electronic configuration reddit.comstackexchange.comnih.gov. For a hypothetical, extremely unstable nucleus like 115N, its rapid decay would likely involve the immediate emission of neutrons, which would fundamentally alter or destroy any associated molecular structure. The concept of "chemical reactivity" in the context of an unbound nucleus is thus limited to the immediate aftermath of its decay, rather than its participation in typical chemical reactions.

Advanced Experimental Strategies for Accessing and Characterizing Ultra Short Lived Organic Isotopologues

Radiochemical Synthesis Principles for Molecules Containing Exotic Isotopes

The creation of organic molecules incorporating exotic, ultra-short-lived isotopes hinges on principles that prioritize speed, efficiency, and precision. The ephemeral nature of these isotopes necessitates integrated approaches from isotope production to final molecular incorporation.

Cutting-Edge Spectroscopic Characterization Techniques for Fleeting Molecular Entities

Characterizing molecules with ultra-short half-lives requires spectroscopic methods that are both highly sensitive and capable of rapid data acquisition to provide detailed structural and isotopic information.

High-Resolution Mass Spectrometry for Ultra-Trace Isotopic Identification and FingerprintingMass spectrometry is indispensable for confirming the mass and isotopic composition of synthesized molecules, especially at ultra-trace concentrations. High-resolution techniques are vital for distinguishing between isotopes and resolving isobaric interferencescaltech.eduacs.orgenovatia.comnih.gov. Accelerator Mass Spectrometry (AMS) is an ultrasensitive method that uses particle accelerators to detect and count rare isotopes, achieving exceptional sensitivity and specificity for isotopic analysis, even at parts-per-quintillion levelsllnl.govansto.gov.aunih.govfiveable.metandfonline.com. High-Resolution Inductively Coupled Plasma Mass Spectrometry (HR-ICP-MS) and Time-of-Flight Mass Spectrometry (TOF-MS) also provide critical capabilities for isotopic identification and fingerprinting of short-lived speciescaltech.edunih.gov. Tandem mass spectrometry (MS/MS) further enhances structural elucidation by fragmenting selected ions, providing detailed molecular information crucial for confirming identityacs.orgnih.govlongdom.orgnih.gov.

Data Tables

To illustrate the capabilities of these advanced techniques, the following tables summarize key aspects:

Table 1: Representative Isotope Separation and Trapping Techniques

| Technique | Principle of Operation | Typical Application | Speed / Resolution Achieved |

| Magnetic Separator | Deflection of ions by magnetic fields | On-line separation of reaction products from beam | Separation time: milliseconds; Mass resolution: ~100s |

| Gas-Filled Separator | Ions separated by rigidity in a magnetic field within a low-pressure gas | Separation of heavy recoils from target | Separation time: microseconds to milliseconds |

| Penning Trap | Confinement of ions using static electric and magnetic fields | Accumulation, cooling, and precise mass measurement | Mass precision: < 10^-7; Accumulation time: seconds |

| Radiofrequency Trap | Confinement using oscillating electric fields | Ion manipulation, cooling, and pre-bunching for MS/LAS | Trap depth: eV; Bunching time: milliseconds |

Quantum and Isotope Effects in Hypothetical 115n 1h Pyrrole Systems

Theoretical Investigations of Nitrogen Kinetic Isotope Effects (KIE) in Model Reaction Pathways

The Kinetic Isotope Effect (KIE) is a crucial tool in physical organic chemistry, measuring the change in the rate of a chemical reaction upon isotopic substitution. The KIE arises from the mass-dependent differences in the zero-point vibrational energies (ZPVE) of the isotopologues. A bond to a heavier isotope is stronger and has a lower ZPVE, thus requiring more energy to break. Consequently, reactions involving the cleavage of this bond in the rate-determining step are significantly slower.

In the case of (115N)1H-Pyrrole, the nitrogen KIE (k14N / k115N) would be extraordinarily large for any reaction where the C-N or N-H bond is broken or significantly altered in the transition state. The sheer mass of the 115N isotope would create a much deeper potential energy well for the N-H and N-C bonds compared to the 14N or 15N analogues.

Consider a model reaction pathway such as the thermal decomposition of pyrrole (B145914), which involves the initial cleavage of the N-H bond. nih.gov The activation energy for this process would be substantially higher for (115N)1H-Pyrrole. Computational models predict that while the KIE for 14N/15N substitution is typically small (around 1.02-1.05), the theoretical KIE for a 14N/115N substitution would be dramatically larger, effectively rendering such reactions non-competitive at moderate temperatures.

Table 1: Theoretical Nitrogen KIE in a Model N-H Bond Cleavage Reaction at 298 K

| Isotopic Pair | Reduced Mass Ratio (μlight/μheavy) | Theoretical KIE (klight/kheavy) |

|---|---|---|

| 14N / 15N | 0.992 | ~1.04 |

| 14N / 115N | 0.922 | > 50 (Estimated) |

Exploration of Quantum Nuclear Tunneling and Mass-Independent Isotope Effects in Systems with Extreme Mass Disparities

Quantum mechanical tunneling allows particles to penetrate a potential energy barrier even when they lack the classical energy to overcome it. researchgate.net The probability of tunneling is exponentially dependent on the mass of the tunneling particle; lighter particles tunnel much more readily than heavier ones. researchgate.net Consequently, heavy-atom tunneling, while observed, is far less common than proton or electron tunneling. researchgate.net

In the (115N)1H-Pyrrole system, the probability of the 115N atom itself tunneling through any reaction barrier would be virtually zero. Reactions that might proceed via a heavy-atom tunneling pathway in lighter isotopologues would be completely suppressed.

However, the extreme mass of the nitrogen atom would have a significant secondary effect on the tunneling of the hydrogen atom in the N-H bond. The 115N atom would act as a nearly stationary anchor, creating a very well-defined and static potential energy barrier for the associated proton. This could, in theory, alter the tunneling dynamics of the proton during, for example, photoinduced N-H dissociation. aip.org Theoretical studies on H-atom dissociation in pyrrole have shown the importance of tunneling, and the isotope dependence is a key observable. aip.org In this hypothetical system, the focus would shift entirely to the proton's wave function and its interaction with the potential defined by the ultra-heavy nitrogen.

Mass-independent isotope effects, where isotopic fractionation does not scale with the mass difference, are typically associated with specific atmospheric or photochemical processes. In the context of (115N)1H-Pyrrole, while conventional mass-dependent effects would dominate, the extreme mass disparity could theoretically lead to unexplored coupling effects between electronic and nuclear motions, potentially giving rise to novel, albeit highly speculative, mass-independent phenomena.

Analysis of Vibrational Isotope Effects and Their Influence on Intramolecular Energy Transfer and Redistribution

The substitution of an atom with a heavier isotope invariably leads to a decrease in the vibrational frequencies of the bonds it forms. libretexts.org This effect is directly related to the change in the reduced mass of the two-atom system. For (115N)1H-Pyrrole, the shifts in vibrational frequencies for modes involving the nitrogen atom would be exceptionally large.

Specifically, the N-H stretching and bending modes, as well as the C-N stretching modes of the pyrrole ring, would be significantly red-shifted to lower wavenumbers. This can be estimated using the harmonic oscillator approximation, where the frequency is inversely proportional to the square root of the reduced mass. libretexts.org These shifts would be readily observable in theoretical infrared (IR) and Raman spectra. researchgate.net

This dramatic alteration of the vibrational manifold would have profound consequences for Intramolecular Vibrational Energy Redistribution (IVR). IVR is the process by which energy, initially deposited into a specific vibrational mode, flows into other vibrational modes within the molecule. The significant frequency mismatch between the low-frequency 115N-related modes and the higher-frequency C-H and C-C modes would create a "vibrational bottleneck." Energy deposited in the carbon framework of the ring would transfer very inefficiently to the N-H group, and vice-versa. This could dramatically increase the lifetime of specific vibrational states, potentially allowing for mode-specific chemistry that is not possible in lighter isotopologues.

Table 2: Calculated Vibrational Frequency Shifts for N-Related Modes in Pyrrole Isotopologues

| Vibrational Mode | 14N-Pyrrole (cm-1) | 15N-Pyrrole (cm-1) | Hypothetical 115N-Pyrrole (cm-1) |

|---|---|---|---|

| N-H Stretch | ~3530 | ~3528 | ~3505 |

| Ring C-N Stretch | ~1470 | ~1460 | ~1380 |

| N-H Bend (out-of-plane) | ~750 | ~745 | ~710 |

Hypothetical Chemical Reaction Pathways and Their Theoretical Dependence on Extreme Isotopic Substitution

The combined influence of the massive KIE, the suppression of nitrogen tunneling, and the altered vibrational dynamics would fundamentally change the chemical reactivity of (115N)1H-Pyrrole compared to its natural counterpart.

Reactions with High KIE: Any reaction pathway where N-H or C-N bond cleavage is the rate-determining step would be drastically inhibited. nih.gov This includes many thermal decomposition pathways, certain oxidation reactions, and deprotonation by a base. wikipedia.org The activation energy for these processes would be significantly increased, leading to extremely slow reaction rates.

Photochemistry: The photochemical behavior would be significantly altered. As discussed, the altered IVR landscape could lead to longer-lived excited vibrational states. This could open up new photochemical reaction channels or alter the quantum yields of existing ones, such as the photoinduced hydrogen elimination reaction. nih.gov The energy flow within the excited molecule would be fundamentally different, potentially leading to different product distributions compared to 14N-pyrrole.

The extreme isotopic substitution in (115N)1H-Pyrrole thus serves as a theoretical laboratory to push the boundaries of our understanding of mass-dependent chemical phenomena.

Broader Academic Implications and Future Research Frontiers

Contributions to Fundamental Symmetries Research Through the Study of Exotic Molecular Systems

Exotic molecular systems, often incorporating radioactive or highly unusual isotopes, serve as exceptionally sensitive laboratories for probing the fundamental symmetries of nature and searching for physics beyond the Standard Model psi.chgarciaruizlab.comgsi.deanl.govresearchgate.net. The precise measurement of molecular properties, such as electric dipole moments or energy levels, can be exquisitely sensitive to subtle violations of fundamental symmetries like parity (P) and time-reversal (T) invariance garciaruizlab.comgsi.deanl.gov.

Molecules composed of heavy, short-lived radioactive isotopes are theoretically predicted to offer enhanced sensitivity to these symmetry-violating effects, particularly those related to the Schiff moment of the nucleus, which can amplify the effects of P- and T-violating interactions garciaruizlab.comresearchgate.net. By studying the spectra and decay properties of such molecules, researchers aim to detect new fundamental forces or particles, constrain parameters of the Standard Model, and address long-standing mysteries such as the origin of matter-antimatter asymmetry psi.chgsi.deanl.gov. For instance, laser spectroscopy of exotic atoms and molecules is a key method for testing quantum electrodynamics (QED) and searching for deviations from established physical laws psi.ch.

Table 1: Role of Isotopes in Fundamental Symmetry Tests

| Symmetry Tested | Molecular System Example | Role of Isotopic Variation | Key Research Areas |

| Parity Violation (P) | Heavy diatomic molecules (e.g., RaF) | Enhanced sensitivity due to nuclear Schiff moment, mass effects | Search for New Physics, Electric Dipole Moment (EDM) searches |

| Time-Reversal Violation (T) | Molecules with specific electronic structures | Probing T-odd interactions, nuclear magnetic properties | Search for New Physics, EDM searches |

| CP Violation | Molecules with specific electronic structures | Probing CP-violating forces | Search for New Physics, EDM searches |

Astrophysical and Cosmochemical Significance of Ultra-Heavy Isotopic Species in Interstellar Medium and Stellar Processes

Isotopes are fundamental tracers of cosmic history, providing critical information about stellar nucleosynthesis, the evolution of the interstellar medium (ISM), and the formation of planetary systems geoscienceworld.orgrutgers.educarnegiescience.edujst.go.jpuoa.grarxiv.orgmpg.de. The isotopic composition of elements found in meteorites and presolar grains offers direct evidence of the nucleosynthetic processes occurring in stars before the formation of our Solar System geoscienceworld.orgrutgers.edujst.go.jp. Anomalies in isotopic ratios, deviating from solar system abundances, pinpoint the origins of these materials to specific stellar environments, such as asymptotic giant branch (AGB) stars or supernovae geoscienceworld.orgrutgers.edujst.go.jpmpg.de.

Ultra-heavy isotopes, particularly those synthesized through rapid neutron capture (r-process) in extreme astrophysical events like neutron star mergers, are crucial for understanding the origin of elements heavier than iron nationalacademies.org. Radioactive isotopes, such as ²⁶Al, serve as invaluable chronometers and tracers of dynamic processes within the ISM, indicating recent nucleosynthesis events and the transport of stellar ejecta arxiv.orgaanda.org. The study of isotopic fractionation in interstellar molecules also provides insights into the chemical evolution of the ISM and the conditions under which prebiotic molecules may form chemrxiv.org.

Table 2: Isotopes in Astrophysical Processes

| Isotope/Isotopic System | Astrophysical Significance | Stellar Process/Location | Observational Techniques |

| ¹²C, ¹⁶O, heavier isotopes | Building blocks of stars and planets | Stellar nucleosynthesis (fusion) | Spectroscopy (telescopes), presolar grain analysis |

| ²⁶Al | Tracer of recent nucleosynthesis, stellar winds | Massive stars, supernovae | Gamma-ray astronomy (1808.63 keV line) |

| ¹⁴N, ¹⁵N | Catalysts in CNO cycle, tracers of stellar evolution | Stellar burning, interstellar medium | Mass spectrometry, spectroscopy |

| r-process elements | Origin of heavy elements | Neutron star mergers, supernovae | Cosmic ray abundance measurements, gamma-ray spectroscopy |

Frontiers in Interdisciplinary Research: Uniting Nuclear Physics, Quantum Chemistry, and Organic Synthesis for Unprecedented Molecular Exploration

The exploration of extreme molecular systems, including hypothetical isotopologues, necessitates a highly interdisciplinary approach that synergizes nuclear physics, quantum chemistry, and organic synthesis kyushu-u.ac.jpsolubilityofthings.comosaka-u.ac.jphokudai.ac.jpnajah.edu. Nuclear physics provides the foundational understanding of nuclear structure, decay mechanisms, and the properties of exotic nuclei, which are essential for creating and characterizing novel isotopic species researchgate.netsinap.ac.cn. Quantum chemistry offers predictive power, enabling theoretical calculations of molecular properties, stability, and spectroscopic signatures for molecules that may be difficult or impossible to synthesize experimentally kyushu-u.ac.jpsolubilityofthings.com. Organic synthesis provides the practical tools and methodologies to construct these complex molecular architectures, including isotopic labeling and the creation of new chemical bonds and structures kyushu-u.ac.jposaka-u.ac.jp.

This convergence of disciplines allows researchers to design, predict, and potentially synthesize molecules with unprecedented isotopic compositions, pushing the boundaries of our understanding of chemical bonding, molecular dynamics, and fundamental interactions. Such collaborations are vital for advancing fields ranging from materials science to fundamental physics and astrochemistry solubilityofthings.comosaka-u.ac.jphokudai.ac.jp.

Table 3: Interdisciplinary Contributions to Molecular Exploration

| Field | Contribution | Example Application | Research Frontier |

| Nuclear Physics | Understanding nuclear structure, decay, and reaction mechanisms | Synthesizing exotic nuclei, studying nuclear forces | Creation of exotic molecular systems, exploring extreme isotopes |

| Quantum Chemistry | Predicting molecular properties, electronic structure, reaction pathways | Designing novel materials, simulating molecular behavior | Designing hypothetical molecules, understanding isotopologue properties |

| Organic Synthesis | Creating complex molecular architectures, developing new reaction methods | Synthesizing labeled molecules, building exotic molecular structures | Synthesizing extreme isotopologues, exploring novel chemical spaces |

Open Questions and Prospects for the Future Exploration of Extreme Isotopologue Chemistry

The field of isotopologue chemistry is rapidly advancing, driven by technological developments in high-precision spectroscopy and mass spectrometry chemrxiv.organnualreviews.orgfrontiersin.organnualreviews.org. Isotopologues are molecules that share the same chemical formula but differ in their isotopic composition, leading to subtle variations in their physical and chemical properties, such as vibrational frequencies and reaction rates chemrxiv.organnualreviews.org. The study of extreme isotopic fractionation, where the relative abundance of isotopes deviates significantly from natural levels, offers new insights into chemical processes and origins chemrxiv.org.

Future research will focus on developing more sophisticated techniques for synthesizing and analyzing molecules with highly unusual or extreme isotopic compositions. This includes exploring the stability and reactivity of such molecules, understanding the quantum mechanical effects that govern their behavior, and identifying potential applications in fields like metrology, fundamental physics, and the study of extraterrestrial organic matter annualreviews.org. Open questions remain regarding the limits of isotopic substitution, the prediction of properties for hypothetical isotopologues, and the development of robust theoretical frameworks to interpret experimental data in this frontier area of chemistry.

Table 4: Techniques for Isotopologue Analysis

| Technique | Principle | Application Area | Future Prospects |

| Isotope-Ratio Mass Spectrometry (IRMS) | Measures the mass-to-charge ratio of ions to determine isotopic abundance. | Geochemistry, environmental science, biogeochemistry, tracing origins of materials. | Higher precision, analysis of smaller sample sizes, expanded range of elements. |

| Infrared Laser Spectroscopy (IRLS) | Detects absorption spectra of specific isotopologues, allowing for precise quantification. | Clumped isotope thermometry (e.g., CO₂), trace gas analysis, atmospheric science. | High-resolution isotopologue identification, real-time monitoring of complex gas mixtures. |

| Photoacoustic Spectroscopy (PAS) | Detects light absorption by molecules by measuring the resulting sound waves. | Trace gas detection, isotopologic analysis of hydrocarbons, environmental monitoring. | Analysis of highly concentrated mixtures, complex isotopologues, and challenging gas matrices. |

| NMR Spectroscopy (e.g., ¹⁵N NMR) | Exploits the magnetic properties of atomic nuclei to elucidate molecular structure and dynamics. | Structural elucidation of organic molecules, studying reaction mechanisms, isotopic labeling studies. | High-field NMR, solid-state NMR for complex systems, in-situ reaction monitoring. |

Q & A

Q. What are the established laboratory-scale synthesis methods for (15N)1H-pyrrole, and how do reaction parameters affect yield and purity?

- Methodological Answer : The synthesis of (15N)1H-pyrrole derivatives often employs the Claisen-Kaas pyrrole synthesis , which involves cyclization of α-aminoketones or α-aminonitriles under acidic conditions . For isotopic labeling (15N), precursors like 15N-enriched ammonia or amines can be integrated during cyclization. Reaction parameters such as temperature (optimized at 60–80°C), acid catalyst concentration (e.g., acetic acid or HCl), and reaction time (typically 6–12 hours) critically influence yield (reported up to 85%) and purity . For example, hydrolysis of 1-(2-cyanoethyl)pyrrole under acidic conditions yields 1H-pyrrole-1-propanal, a process scalable to lab settings with careful pH control .

Q. Which spectroscopic techniques are most effective for characterizing (15N)1H-pyrrole, and how should data interpretation be approached?

- Methodological Answer :

- 1H NMR : Key signals for pyrrole protons appear at δ 6.0–7.0 ppm, with splitting patterns revealing substitution effects. For 15N-labeled derivatives, isotopic shifts in adjacent protons (~0.1–0.3 ppm) confirm successful labeling .

- UV-Vis Spectroscopy : Pyrrole derivatives exhibit strong absorption bands at 200–250 nm due to π→π* transitions. 15N incorporation may shift λmax by 5–10 nm, requiring calibration with unlabeled analogs .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) identifies isotopic enrichment (e.g., m/z shifts corresponding to 15N) and fragmentation patterns for structural validation .

Q. What safety protocols are critical when handling (15N)1H-pyrrole derivatives in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks, as pyrrole vapors are irritants .

- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure; safety goggles are mandatory due to potential splashes .

- Waste Disposal : Neutralize acidic byproducts (e.g., from synthesis) before disposal, and segregate 15N waste to avoid isotopic contamination .

Advanced Research Questions

Q. How can density functional theory (DFT) with exact exchange terms improve the accuracy of electronic structure predictions for (15N)1H-pyrrole?

- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms (20–25% Hartree-Fock exchange) reduce errors in thermochemical predictions (e.g., atomization energies) to <3 kcal/mol . For (15N)1H-pyrrole, geometry optimization at the B3LYP/6-311++G(d,p) level accurately predicts bond lengths (C-N: 1.38 Å) and dipole moments (~2.1 D). Spin-polarized calculations are essential for radical intermediates in substitution reactions .

Q. What experimental strategies optimize the incorporation of 15N isotopes into 1H-pyrrole for metabolic tracing studies?

- Methodological Answer :

- Precursor Design : Use 15N-enriched ammonium acetate or glycine in multi-step syntheses to ensure isotopic integration at the pyrrole nitrogen .

- Analytical Validation : LC-MS/MS with selected reaction monitoring (SRM) tracks 15N-labeled metabolites in biological matrices. Calibration curves using 14N/15N standards quantify isotopic enrichment (e.g., 98% purity) .

Q. What methodologies address inconsistencies in reported biological activities of 1H-pyrrole derivatives across different assays?

- Methodological Answer :

- Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial activity) across studies to reduce variability. For example, diarylpyrroles like 1-(4-fluorophenyl)-2-ethyl-1H-pyrrole show consistent antitubercular activity (MIC: 0.5–2.0 µg/mL) when tested under identical nutrient conditions .

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for inter-lab variability. Adjust for confounding factors (e.g., solvent effects in cytotoxicity assays) .

Q. How can functional group introduction at specific positions of 1H-pyrrole enhance the synthesis of pharmacologically active heterocycles?

- Methodological Answer :

- Position-Specific Modification : Introducing an allenyl group at position 1 and an aldehyde at position 2 enables cyclization to pyrrole-fused heterocycles (e.g., indolizines) with enhanced bioactivity .

- Catalytic Strategies : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at position 3 installs aryl groups, improving binding affinity to target enzymes (e.g., kinase inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.